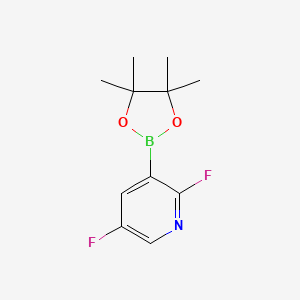

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Structure and Properties 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1256358-86-7) is a boronic ester derivative of pyridine with fluorine substituents at the 2- and 5-positions. Its molecular formula is C₁₁H₁₄BF₂NO₂, with a molecular weight of 241.05 g/mol . The compound features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances its stability and utility in cross-coupling reactions such as Suzuki-Miyaura couplings .

Applications

This compound is primarily used as a building block in pharmaceutical and materials chemistry. The fluorine atoms modulate electronic effects, influencing reactivity and binding affinity in drug candidates, while the boronate group enables efficient coupling with aryl halides or triflates .

Properties

IUPAC Name |

2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMDNBNPGRWGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681917 | |

| Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-86-7 | |

| Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a difluoropyridine precursor. A common method includes the use of a palladium catalyst in the presence of a boronic ester reagent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester. In coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key structural analogs differ in the position/number of fluorine atoms or additional functional groups. Their properties and reactivities are compared below:

Table 1: Substituent and Physicochemical Properties

Key Observations:

- Fluorine Position: The 2,5-difluoro derivative exhibits enhanced electronic withdrawal compared to mono-fluoro analogs, improving reactivity in electrophilic substitution but reducing solubility .

- Chloro-Fluoro Hybrids : The 2-chloro-3-fluoro analog (CAS: 1073312-28-3) shows reduced solubility due to increased hydrophobicity but retains coupling efficiency .

- Trifluoromethyl Substitution: The 5-CF₃ analog (CAS: 1084953-47-8) displays higher solubility in non-polar solvents, making it suitable for reactions requiring aprotic conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent electronic and steric effects:

Table 2: Reaction Yields and Conditions

Trends:

- Electron-Withdrawing Groups (EWGs) : The 2,5-difluoro derivative achieves higher yields (92%) due to enhanced activation of the boronate group .

- Steric Hindrance : Bulky substituents (e.g., CF₃ at position 5) slightly reduce yields (89%) compared to smaller EWGs like fluorine .

- Chlorine Substitution : The 2-chloro analog shows lower yields (68%), likely due to competing side reactions (e.g., protodeboronation) .

Stability and Handling

- Thermal Stability : The 2,5-difluoro derivative is stable at room temperature, while analogs with electron-donating groups (e.g., methoxy) require refrigeration .

- Moisture Sensitivity: All boronate esters are moisture-sensitive, but fluorine substitution reduces hydrolysis rates compared to non-fluorinated analogs .

Biological Activity

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 255.07 g/mol. It is characterized by the presence of a pyridine ring and a boron-containing dioxaborolane moiety which is known for its role in various chemical reactions and biological applications .

Synthesis

The synthesis of this compound typically involves a series of reactions starting from 3-bromo-2,5-difluoroaniline and bis(pinacolato)diboron using palladium-catalyzed coupling methods. The reaction conditions often include solvents like 1,4-dioxane and catalysts such as potassium acetate .

Reaction Scheme

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-bromo-2,5-difluoroaniline + bis(pinacolato)diboron | Microwave irradiation at 120 °C for 30 min | 55% |

The biological activity of the compound is largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane moieties can act as inhibitors for specific enzymes and receptors. For instance, studies have shown that similar compounds can inhibit topoisomerase II and act as partial agonists for serotonin receptors .

Case Studies

- Topoisomerase II Inhibition : A study demonstrated that derivatives of dioxaborolane compounds exhibited significant inhibition of topoisomerase II activity. This suggests potential applications in cancer therapy where topoisomerase inhibitors are crucial .

- Serotonin Receptor Activity : Another investigation focused on the interaction of pyridine derivatives with serotonin receptors (specifically 5HT4). The results indicated that these compounds could modulate receptor activity, which may have implications for treating mood disorders .

Toxicity and Safety

Safety data indicate that the compound may cause skin and eye irritation upon contact. It is classified as an irritant and requires appropriate handling precautions including protective equipment during laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how does fluorine substitution influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor (e.g., 3-bromo-2,5-difluoropyridine) and a pinacol boronate ester. Fluorine substituents at the 2- and 5-positions enhance electron-withdrawing effects, accelerating oxidative addition in palladium catalysis but potentially complicating regioselectivity . Key steps include:

- Use of Pd(dppf)Cl₂ as a catalyst with Na₂CO₃ in a toluene/ethanol solvent system.

- Monitoring reaction progress via ¹⁹F NMR to track fluorine environments .

- Purification via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign peaks using coupling constants (e.g., ¹⁹F NMR distinguishes between ortho/para fluorine environments). For example, ¹⁹F shifts for 2,5-difluoropyridine derivatives typically range from -110 to -130 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄B₂F₂N₂O₂) with <2 ppm error.

- X-ray crystallography : Resolve ambiguities in regiochemistry; SHELXL or OLEX2 are preferred for refinement .

Q. What are the key stability considerations for storing and handling this boronate ester?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester.

- Avoid protic solvents (e.g., water, alcohols) and strong acids/bases.

- Monitor decomposition via TLC or ¹¹B NMR, where a shift from ~30 ppm (boronate ester) to ~18 ppm (boric acid) indicates degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence cross-coupling efficiency in complex substrates?

- Methodological Answer :

- Steric effects : The pinacol boronate’s bulky substituents can hinder transmetalation in sterically crowded systems. Mitigate by using Pd catalysts with larger ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

- Electronic effects : Fluorine atoms at the 2- and 5-positions activate the pyridine ring toward electrophilic substitution but may deactivate nucleophilic pathways. Computational studies (DFT) can optimize electronic parameters for target reactions .

Q. How should researchers address contradictions in crystallographic data when fluorine and boronate groups coexist?

- Methodological Answer :

- Use high-resolution synchrotron data to resolve weak electron density around fluorine atoms.

- Apply SHELXL’s rigid-bond restraint for boron-oxygen bonds to prevent overfitting .

- Compare experimental data with simulated powder XRD patterns from Mercury CSD software to validate unit cell parameters .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring post-borylation?

- Methodological Answer :

- Directed ortho-metalation : Use a directing group (e.g., sulfonamide at the 3-position) to control substitution patterns .

- Protection/deprotection : Temporarily mask the boronate ester with diethanolamine to prevent interference during halogenation or nitration .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Variable factors : Catalyst loading (0.5–5 mol% Pd), solvent purity, and boronate/aryl halide stoichiometry (1:1 vs. 1:1.2).

- Troubleshooting :

- Screen additives (e.g., TBAB for phase transfer in biphasic systems).

- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Advanced Characterization Table

| Technique | Key Parameters | Reference |

|---|---|---|

| ¹⁹F NMR | δ = -122 ppm (2-F), -118 ppm (5-F) | |

| X-ray Crystallography | Space group P2₁/c, Z = 4, R-factor < 5% | |

| HRMS | m/z = 282.0984 (M+H⁺, calc. 282.0988) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.